molecular formula C18H19N5O2 B3141714 3-(4-methoxyphenyl)-N-(2-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide CAS No. 483993-03-9

3-(4-methoxyphenyl)-N-(2-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide

Cat. No.: B3141714
CAS No.: 483993-03-9
M. Wt: 337.4 g/mol
InChI Key: JRRYRNHZDIUCNE-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-N-(2-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide is a synthetic organic compound characterized by a tetrazole ring, a 4-methoxyphenyl group, and a 2-methylphenyl amide substituent. Tetrazole derivatives are widely studied for their bioisosteric replacement of carboxylic acids, enhancing metabolic stability and bioavailability .

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-(2-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-12-5-3-4-6-16(12)19-18(24)15(17-20-22-23-21-17)11-13-7-9-14(25-2)10-8-13/h3-10,15H,11H2,1-2H3,(H,19,24)(H,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRRYRNHZDIUCNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(CC2=CC=C(C=C2)OC)C3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-N-(2-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide typically involves multi-step organic reactions One common synthetic route starts with the preparation of the tetrazole ring, which can be achieved through the cyclization of appropriate nitriles with sodium azide under acidic conditions

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-N-(2-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical products.

Scientific Research Applications

3-(4-methoxyphenyl)-N-(2-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity is studied for potential therapeutic applications, including its effects on cellular processes and interactions with biological targets.

    Medicine: Research explores its potential as a drug candidate for treating various diseases, leveraging its unique chemical properties.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-(2-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The tetrazole ring, in particular, is known for its ability to mimic carboxylate groups, allowing the compound to interact with biological systems in unique ways.

Comparison with Similar Compounds

Table 1: Structural Comparison of Tetrazole-Containing Propanamide Derivatives

Compound Name R₁ (Phenyl Substituent) R₂ (Amide Substituent) Molecular Weight (g/mol) Melting Point (°C) CAS Number Reference
3-(4-Methoxyphenyl)-N-(2-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide 4-OCH₃ 2-CH₃-C₆H₄ Not explicitly provided Not provided Not provided
N-(4-Fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide 4-OCH₃ 4-F-C₆H₄ 341.34 Not provided 483993-11-9
3-(2-Methoxyphenyl)-N-(2-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide 2-OCH₃ 2-CH₃-C₆H₄ Not provided Not provided 483993-62-0
3-(2,3-Dimethoxyphenyl)-N-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide 2,3-(OCH₃)₂ 4-OCH₃-C₆H₄ Not provided Not provided 483994-80-5

Key Observations :

  • Substituent Position : The position of methoxy groups (e.g., 4-OCH₃ vs. 2-OCH₃) alters electronic effects. For instance, 4-methoxy groups enhance para-directed interactions, while ortho-substituents introduce steric hindrance .
  • Multi-Substituted Derivatives : Compounds with multiple methoxy groups (e.g., 2,3-dimethoxyphenyl) may exhibit enhanced solubility but reduced membrane permeability due to increased polarity .

Physicochemical and Spectral Properties

  • Melting Points : Analogs like AV6 (135°C) and AV7 (140°C) exhibit moderate melting points, suggesting crystalline stability .
  • Spectroscopy : IR spectra show characteristic C=O (1724 cm⁻¹) and C=N (1657 cm⁻¹) stretches, while ¹H NMR confirms substituent integration (e.g., δ 0.75–0.76 ppm for methyl groups) .

Biological Activity

3-(4-methoxyphenyl)-N-(2-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide, also known by its chemical formula C18_{18}H19_{19}N5_5O2_2, is a compound of significant interest due to its unique structural properties and potential biological activities. This compound features a methoxyphenyl group, a methylphenyl group, and a tetrazolyl moiety attached to a propanamide backbone, which contributes to its diverse biological effects.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The tetrazole ring is particularly notable for its ability to mimic carboxylate groups, facilitating binding with various enzymes and receptors. This interaction can modulate enzymatic activity and influence cellular signaling pathways, potentially leading to therapeutic effects.

Antioxidant Activity

Research indicates that derivatives of this compound exhibit antioxidant properties . For instance, studies have shown that certain analogs demonstrate higher antioxidant activity compared to standard antioxidants like ascorbic acid. The antioxidant capacity is often evaluated using methods such as the DPPH radical scavenging assay, where compounds are tested for their ability to neutralize free radicals .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

  • Cell Line Studies : In vitro assays have demonstrated that this compound exhibits cytotoxic effects against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. The MTT assay results indicate that the compound is more effective against U-87 cells than MDA-MB-231 cells, suggesting a selective action against certain cancer types .
  • Structure-Activity Relationship (SAR) : Investigations into the structure-activity relationship reveal that modifications in the chemical structure can significantly affect the anticancer efficacy. For example, the presence of specific functional groups and their positions on the phenyl rings can enhance or diminish cytotoxic activity .

Summary of Biological Activities

Biological Activity Description
AntioxidantHigher antioxidant activity compared to ascorbic acid in certain derivatives.
AnticancerExhibits cytotoxicity against U-87 and MDA-MB-231 cell lines; selective efficacy noted.
Mechanism of ActionInteracts with enzymes/receptors; tetrazole ring mimics carboxylate groups.

Case Studies and Research Findings

  • Antioxidant Study : A study evaluated various derivatives of this compound for their antioxidant capabilities using the DPPH method. Results indicated that some compounds displayed antioxidant activity approximately 1.4 times greater than ascorbic acid .
  • Anticancer Efficacy : In another significant study, the compound was tested against multiple cancer cell lines, where it showed promising results in inhibiting cell proliferation, particularly in glioblastoma cells. The findings suggest potential pathways through which the compound induces apoptosis in cancer cells .
  • Mechanistic Insights : Further research into the mechanism of action revealed that the compound's ability to modulate specific signaling pathways could be linked to its structural characteristics, particularly the tetrazole moiety's role in mimicking natural substrates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(4-methoxyphenyl)-N-(2-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide
Reactant of Route 2
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3-(4-methoxyphenyl)-N-(2-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide

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